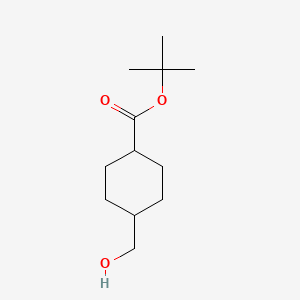

Tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h9-10,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIFXCKFDSDRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate often begins with readily available cyclohexane derivatives. Ethyl 4-oxocyclohexanecarboxylate is a common precursor due to its keto functionality, which allows for subsequent reduction or nucleophilic addition. For example, the ketone group at the 4-position can be reduced to a hydroxymethyl group via a two-step process:

-

Cyanohydrin Formation : Reaction with sodium cyanide in the presence of ammonium chloride yields 4-cyano-4-hydroxycyclohexanecarboxylate.

-

Dehydration and Reduction : Phosphorous oxychloride-mediated dehydration forms a nitrile intermediate, which is then reduced to the primary alcohol using lithium aluminum hydride.

Esterification and Boc Protection

The carboxylic acid moiety is protected as a tert-butyl ester to prevent undesired side reactions. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. For instance, trans-4-hydroxymethylcyclohexanecarboxylic acid reacts with Boc anhydride in dichloromethane at 20°C for 2 hours, yielding the tert-butyl ester with quantitative conversion.

Reaction Conditions Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyanohydrin Formation | NaCN, NH4Cl | Methanol | 0–5°C | 1 h | 85% |

| Dehydration | POCl3, Pyridine | Pyridine | Reflux | 3 h | 78% |

| Boc Protection | Boc2O, Triethylamine | CH2Cl2 | 20°C | 2 h | 100% |

Industrial Production Methods

Continuous Flow Processes

Industrial-scale synthesis prioritizes efficiency and cost-effectiveness. Continuous flow reactors are employed for esterification and reduction steps, enabling precise temperature control and reduced reaction times. For example, the hydrogenation of 4-cyanocyclohex-3-enecarboxylate to hydroxymethyl derivatives is conducted in a flow system using Raney nickel at 35–40°C under 5 kg pressure. This method achieves a 92% yield while minimizing catalyst degradation.

Catalytic Hydrogenation for Trans-Configuration Control

Achieving the trans isomer necessitates selective catalysis. Palladium-on-carbon (Pd-C) in methanolic ammonium hydroxide facilitates the hydrogenation of double bonds while preserving the stereochemical integrity of the hydroxymethyl group. Post-hydrogenation isomerization, as described in JP2009-263336, further enriches the trans isomer by heating the mixture at 80°C in acidic conditions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction kinetics. Dichloromethane is preferred for Boc protection due to its inertness and ability to dissolve both polar and non-polar reagents. In contrast, methanol is ideal for reductive amination, as it stabilizes intermediates and enhances catalyst activity.

Temperature and Pressure Effects

Elevated temperatures (70–80°C) accelerate isomerization but risk side reactions. For instance, isomerizing cis/trans mixtures requires balancing reaction time (4–6 hours) with temperature to avoid decomposition. Similarly, hydrogenation at 2 kg pressure ensures complete saturation without over-reduction.

Isomerization and Purification Techniques

Chromatographic Separation

Cis/trans mixtures are resolved using silica gel column chromatography with ethyl acetate/hexane (3:7) as the eluent. The trans isomer elutes first due to its lower polarity, achieving >99% purity after two crystallizations from acetone-water.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminium hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate is used in various fields of scientific research:

Chemistry: As a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 223131-01-9)

- Molecular Formula: C₁₂H₂₃NO₃ (identical to the trans-isomer)

- Key Difference : Cis-configuration of the hydroxymethyl group on the cyclohexane ring.

- Impact : Alters solubility and reactivity. The cis-isomer is priced at USD 115/5g, significantly cheaper than many trans-derivatives, likely due to synthetic accessibility .

trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS 676371-64-5)

- Molecular Formula: C₁₄H₂₅NO₄

- Key Difference : Replaces hydroxymethyl with a methoxycarbonyl (-COOCH₃) group.

- Impact : Increased hydrophobicity (LogP: ~2.5 vs. 1.5 for the target compound) and utility in ester-based coupling reactions .

tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS N/A)

- Molecular Formula: C₁₃H₂₃NO₃

- Key Difference : Substitutes hydroxymethyl with a 2-oxoethyl (-CH₂CO) group.

- Impact : The ketone group enhances reactivity in nucleophilic additions but reduces stability under basic conditions. Priced at USD 428/1g, reflecting synthetic complexity .

Functional Group Variants

methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate (CAS 222986-86-9)

- Molecular Formula: C₁₅H₂₇NO₄

- Key Difference: Incorporates both a Boc-protected amino group and a methyl ester.

- Impact : Dual functionality enables use in peptide synthesis and ester hydrolysis reactions. Similarity score: 0.91 to the target compound .

trans-4-(Guanidinomethyl)cyclohexanecarboxylic Acid (CAS N/A)

- Molecular Formula : C₉H₁₅N₃O₂

- Key Difference : Replaces Boc-carbamate with a guanidinium group.

- Impact : Enhances binding to anionic targets (e.g., thrombin inhibitors) but reduces solubility in organic solvents .

Key Observations :

- The target compound’s hydroxymethyl group provides a balance between hydrophilicity (TPSA = 66.4 Ų) and moderate LogP, making it suitable for aqueous and organic-phase reactions .

- The cis-isomer shows nearly identical physicochemical properties but differs in synthetic applications due to steric effects .

- Methyl ester derivatives exhibit higher LogP, favoring membrane permeability in drug design .

Biological Activity

Tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate, also referred to as trans-4-hydroxymethylcyclohexanecarboxylic acid tert-butyl ester, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₃NO₃, with a molecular weight of approximately 229.32 g/mol. The compound features a cyclohexane ring substituted with a hydroxymethyl group and an ester functional group, which are critical for its biological interactions and reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various disease pathways. The compound has been studied for its potential as an inhibitor of biological targets, which can lead to therapeutic applications in treating conditions such as anxiety, pain, and gastrointestinal disorders .

Key Activities:

- Anxiolytic Effects: Research indicates that this compound exhibits anxiolytic properties, confirmed through behavioral pharmacology models such as the elevated plus-maze test .

- Analgesic Activity: It has shown promise in reducing pain responses in rat models of visceral hyperalgesia .

- Anti-diarrheal Properties: The compound has been evaluated for its effectiveness in managing stress-induced diarrhea in animal models .

Synthesis

Several methods have been developed for synthesizing this compound. One notable synthesis involves the reaction of ethyl trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate with lithium chloride and potassium borohydride under controlled conditions . This method highlights the importance of specific reaction parameters in achieving high yields and purity.

Study 1: Anxiolytic Activity

In a study published in Behavioural Pharmacology, researchers investigated the anxiolytic effects of this compound using the elevated plus-maze model. Results demonstrated significant reductions in anxiety-like behaviors at varying doses, suggesting a dose-dependent response .

Study 2: Analgesic Effects

Another study focused on the analgesic properties of the compound using rat models subjected to colorectal distension. The findings indicated that this compound effectively alleviated pain responses compared to control groups, supporting its potential use in pain management therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | Cis configuration at the cyclohexane ring | May exhibit different biological activities due to stereochemistry |

| Tert-Butyl (trans-4-(hydroxymethyl)cyclohexanecarboxylic acid | Carboxylic acid instead of carbamate | Used in different synthetic pathways with distinct reactivity |

| N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester | Hydroxyethyl substitution | Potentially different pharmacological profiles due to altered substituents |

Q & A

Q. What are the established synthetic routes for tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via a multi-step process involving cyclohexane ring functionalization and protection/deprotection strategies. A common approach includes:

- Step 1 : Hydroxymethylation of a trans-4-substituted cyclohexane precursor using formaldehyde under basic conditions.

- Step 2 : Carbamate formation via reaction with tert-butyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to protect the amine group .

- Step 3 : Esterification of the hydroxyl group using tert-butyl chloroformate in the presence of a base like triethylamine . Optimization tips: Use chromatographic monitoring (HPLC/GC) to track intermediate purity and adjust reaction times based on kinetic studies.

Q. What analytical techniques are most effective for characterizing this compound and confirming its stereochemical integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify trans stereochemistry (axial-equatorial coupling constants, J = 10–12 Hz for trans substituents) and functional group positions .

- Chiral HPLC : To ensure enantiopurity, using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₃H₂₃NO₄) .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

- Storage : At –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group.

- Degradation Pathways : Hydrolysis in humid environments yields trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, detectable via TLC or IR (loss of ester carbonyl peak at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or chromatographic retention times for this compound across studies?

Discrepancies may arise from:

- Polymorphism : Recrystallization solvents (e.g., hexane vs. ethanol) can produce different crystalline forms with varying melting points .

- Impurity Profiles : Trace solvents or diastereomers (e.g., cis contaminants) alter retention times. Use preparative HPLC to isolate pure trans isomer and re-analyze .

- Method Validation : Cross-validate findings using orthogonal techniques (e.g., DSC for melting behavior and X-ray crystallography for absolute configuration) .

Q. What strategies enable selective modification of the hydroxymethyl group while preserving the tert-butyl carbamate moiety?

- Protection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) before performing reactions on other sites .

- Oxidation : Convert the hydroxymethyl group to a ketone using Jones reagent, enabling subsequent nucleophilic additions without carbamate cleavage .

- Enzymatic Catalysis : Lipases or esterases can selectively hydrolyze ester groups in multi-functional substrates .

Q. How does this compound interact with biological targets, and what computational tools predict its binding affinity?

- Mechanistic Insights : The hydroxymethyl group participates in hydrogen bonding with enzyme active sites (e.g., serine hydrolases), while the tert-butyl group enhances lipophilicity for membrane penetration .

- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations can predict binding modes to targets like cyclooxygenase-2 (COX-2). Validate with SPR or ITC binding assays .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

- Batch Variability : Optimize catalyst loading (e.g., DMAP for esterification) and use flow chemistry for consistent mixing in large-scale reactions .

- Purification : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether as an anti-solvent) to improve yield and reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.